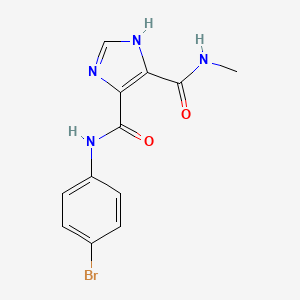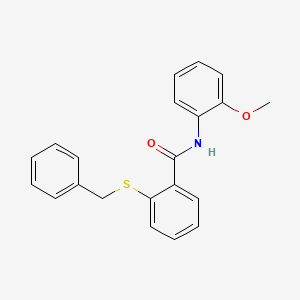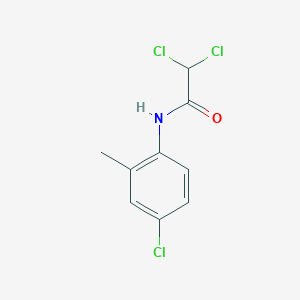
2-chloro-3-(5-methyl-4-phenyl-2-thienyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-3-(5-methyl-4-phenyl-2-thienyl)quinoxaline, also known as CMT-3, is a synthetic compound that belongs to the quinoxaline family. It has been studied extensively for its potential pharmacological and therapeutic applications.
Mechanism of Action
The mechanism of action of 2-chloro-3-(5-methyl-4-phenyl-2-thienyl)quinoxaline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. 2-chloro-3-(5-methyl-4-phenyl-2-thienyl)quinoxaline has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition can prevent the invasion and metastasis of cancer cells. 2-chloro-3-(5-methyl-4-phenyl-2-thienyl)quinoxaline has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-chloro-3-(5-methyl-4-phenyl-2-thienyl)quinoxaline has been shown to have various biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. 2-chloro-3-(5-methyl-4-phenyl-2-thienyl)quinoxaline has also been shown to increase bone density and reduce bone resorption, making it a potential treatment for osteoporosis and other bone-related disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-3-(5-methyl-4-phenyl-2-thienyl)quinoxaline in lab experiments is its potency and specificity. It has been shown to have a strong inhibitory effect on MMPs and NF-κB, making it a useful tool for studying these pathways. However, one limitation of using 2-chloro-3-(5-methyl-4-phenyl-2-thienyl)quinoxaline is its potential toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-chloro-3-(5-methyl-4-phenyl-2-thienyl)quinoxaline. One area of research could focus on the development of more potent and selective analogs of 2-chloro-3-(5-methyl-4-phenyl-2-thienyl)quinoxaline for use in cancer therapy. Another area of research could investigate the potential use of 2-chloro-3-(5-methyl-4-phenyl-2-thienyl)quinoxaline in combination with other drugs or therapies to enhance its effectiveness. Additionally, further studies could be conducted to better understand the mechanism of action of 2-chloro-3-(5-methyl-4-phenyl-2-thienyl)quinoxaline and its effects on various signaling pathways and cellular processes.
Synthesis Methods
The synthesis of 2-chloro-3-(5-methyl-4-phenyl-2-thienyl)quinoxaline involves the reaction between 5-methyl-4-phenyl-2-thiophenecarboxylic acid and 2-chloroquinoxaline in the presence of a dehydrating agent. The resulting compound is then purified using various techniques, including column chromatography and recrystallization. The purity and yield of the final product can be determined using analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
2-chloro-3-(5-methyl-4-phenyl-2-thienyl)quinoxaline has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-chloro-3-(5-methyl-4-phenyl-2-thienyl)quinoxaline has also been investigated for its anti-inflammatory and analgesic properties, as well as its potential use in the treatment of osteoporosis and other bone-related disorders.
properties
IUPAC Name |
2-chloro-3-(5-methyl-4-phenylthiophen-2-yl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2S/c1-12-14(13-7-3-2-4-8-13)11-17(23-12)18-19(20)22-16-10-6-5-9-15(16)21-18/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTWQXHBFCSGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C2=NC3=CC=CC=C3N=C2Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5816972.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5816980.png)


![1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5816997.png)

![2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5817012.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5817020.png)


![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5817040.png)


![2-chloro-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B5817061.png)